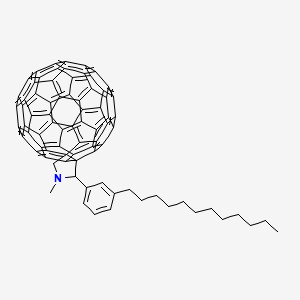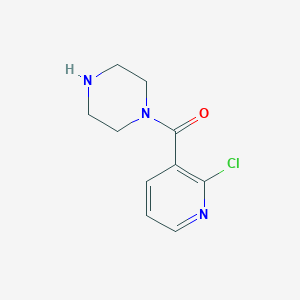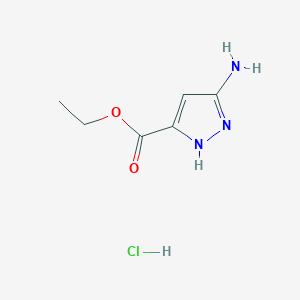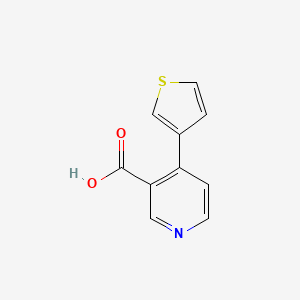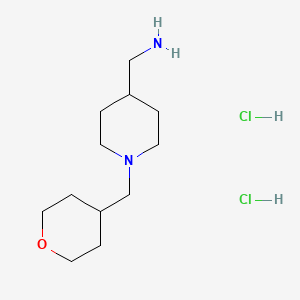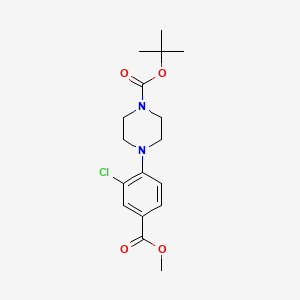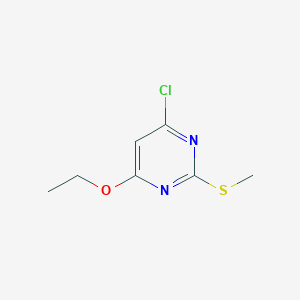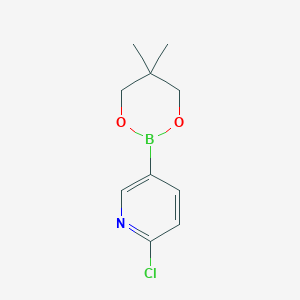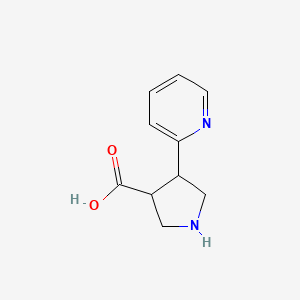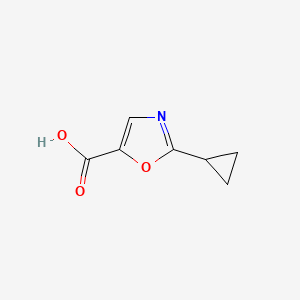![molecular formula C16H18N2O2S B1453085 5-[3,4-ジヒドロ-1(2H)-キノリル]-2-(メチルスルホニル)アニリン CAS No. 1220039-20-2](/img/structure/B1453085.png)
5-[3,4-ジヒドロ-1(2H)-キノリル]-2-(メチルスルホニル)アニリン
概要
説明
It was first synthesized in 2009 by researchers at the University of California, San Francisco. This compound is characterized by its unique structure, which includes a quinoline moiety and a methylsulfonyl group, making it a subject of interest in various scientific fields.
科学的研究の応用
5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes and signaling pathways.
Medicine: QS11 has been investigated for its therapeutic potential, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
準備方法
The synthesis of 5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline typically involves multiple steps, starting with the preparation of the quinoline moiety. One common method involves the condensation of aniline derivatives with cyclohexanone, followed by sulfonation to introduce the methylsulfonyl group . The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane (DCM) to facilitate the reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where halogenated derivatives can be synthesized using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
作用機序
The mechanism of action of 5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, thereby influencing cellular signaling and metabolic processes. The quinoline moiety plays a crucial role in binding to target proteins, while the methylsulfonyl group enhances its solubility and bioavailability .
類似化合物との比較
5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline moiety and exhibit similar biological activities, but differ in their substituents and overall structure.
Sulfonyl anilines: These compounds contain the sulfonyl group attached to an aniline moiety, but may lack the quinoline ring, resulting in different chemical and biological properties.
The uniqueness of 5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline lies in its combined structural features, which confer distinct chemical reactivity and biological activity .
特性
IUPAC Name |
5-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-21(19,20)16-9-8-13(11-14(16)17)18-10-4-6-12-5-2-3-7-15(12)18/h2-3,5,7-9,11H,4,6,10,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXFWSYHGCQIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N2CCCC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



